N-([2,3'-bipyridin]-3-ylmethyl)-4-methoxybenzamide
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Overview
Description
N-([2,3’-bipyridin]-3-ylmethyl)-4-methoxybenzamide is a complex organic compound that features a bipyridine moiety linked to a methoxybenzamide group. The bipyridine structure is known for its ability to coordinate with metal ions, making it a valuable ligand in coordination chemistry. This compound’s unique structure allows it to participate in various chemical reactions and applications, particularly in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-3-ylmethyl)-4-methoxybenzamide typically involves the coupling of a bipyridine derivative with a methoxybenzamide precursor. One common method is the Suzuki coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-carbon bond between the bipyridine and benzamide units . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene, with the reaction temperature maintained around 100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction by providing better control over reaction conditions and reducing the formation of by-products . Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-3-ylmethyl)-4-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form bipyridinium salts, which are useful in redox chemistry.
Reduction: Reduction reactions can convert the bipyridine unit to its reduced form, altering its electronic properties.
Substitution: The methoxy group on the benzamide can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Bipyridinium salts
Reduction: Reduced bipyridine derivatives
Substitution: Various substituted benzamides
Scientific Research Applications
N-([2,3’-bipyridin]-3-ylmethyl)-4-methoxybenzamide has several applications in scientific research:
Mechanism of Action
The mechanism by which N-([2,3’-bipyridin]-3-ylmethyl)-4-methoxybenzamide exerts its effects involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, influencing its reactivity and interactions with other molecules . The bipyridine moiety acts as a bidentate ligand, forming stable chelate complexes that can participate in various catalytic and redox processes .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative that also acts as a ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer with similar coordination properties but different electronic characteristics.
Phenanthroline: A related compound with a similar structure but different steric and electronic properties.
Uniqueness
N-([2,3’-bipyridin]-3-ylmethyl)-4-methoxybenzamide is unique due to its combination of a bipyridine moiety with a methoxybenzamide group, providing distinct electronic and steric properties that enhance its utility in coordination chemistry and materials science .
Properties
IUPAC Name |
4-methoxy-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-24-17-8-6-14(7-9-17)19(23)22-13-16-5-3-11-21-18(16)15-4-2-10-20-12-15/h2-12H,13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBDZHMJCZQCTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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